5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid
Overview
Description
5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid (CAS# 832737-69-6) is a useful research chemical . It has a molecular weight of 276.24 and a molecular formula of C14H12O6 .
Molecular Structure Analysis
The compound has a complex structure with a furan ring attached to a phenoxy group and a carboxylic acid group . The IUPAC name for this compound is 5-[(4-methoxycarbonylphenoxy)methyl]furan-2-carboxylic acid .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds such as pinacol boronic esters have been studied. Protodeboronation of these esters has been achieved using a radical approach .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 468.1±40.0 ℃ and a predicted density of 1.332±0.06 g/cm3 . It also has a topological polar surface area of 86 .Scientific Research Applications
Biocatalytic Synthesis in Polymer and Fine Chemical Industries
- Furan carboxylic acids, including 5-methoxymethyl-2-furancarboxylic acid, are important in the polymer and fine chemical industries. A study by Wen et al. (2020) demonstrated that Comamonas testosteroni cells could be adapted to improve the synthesis of various furan carboxylic acids, including 5-methoxymethyl-2-furancarboxylic acid with yields up to 98% (Wen et al., 2020).
Synthetic Chemistry and Molecular Structure Analysis
- Gillespie et al. (1979) studied the thermolysis of 2,5-dichlorothiophenium bis-methoxycarbonylmethylide, leading to the formation of methyl 5-chloro-2-methoxythieno[3,2-b]furan-3-carboxylate (Gillespie et al., 1979).
- Mccallum et al. (1988) explored the reaction of [(2-furyl)methoxymethylene]pentacarbonylchromium with acetylenes, producing furan and phenol products, which highlights the role of furan derivatives in constructing new aromatic nuclei (Mccallum et al., 1988).
Anti-Viral and Anti-Tobacco Mosaic Virus Activities
- Research on Nicotiana tabacum leaves led to the isolation of furan-2-carboxylic acids, including compounds structurally similar to 5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid. These compounds showed significant anti-Tobacco Mosaic Virus activities, with inhibition rates close to 30% (Yang et al., 2016).
Diels–Alder Reactions for Preparing Anilines
- Padwa et al. (1997) discussed the Diels–Alder cycloaddition of 5-Amino-2-furancarboxylic acid methyl ester with various dienophiles, yielding polysubstituted anilines. This research illustrates the potential of furan derivatives in organic synthesis (Padwa et al., 1997).
Further Chemical Synthesis and Applications
- Wu et al. (2018) isolated new furan-2-carboxylic acids from Nicotiana tabacum roots, exhibiting high anti-TMV activity and moderate cytotoxicity against human tumor cell lines (Wu et al., 2018).
- Rijke & Boelens (2010) discussed the synthesis and reactions of 3-OXO-2H-furan derivatives, which can be prepared from ethyl acetoacetate and α-bromo carboxylic acid chlorides (Rijke & Boelens, 2010).
Properties
IUPAC Name |
5-[(4-methoxycarbonylphenoxy)methyl]furan-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6/c1-18-14(17)9-2-4-10(5-3-9)19-8-11-6-7-12(20-11)13(15)16/h2-7H,8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXJWRUSHQJOPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001180116 | |
Record name | 5-[[4-(Methoxycarbonyl)phenoxy]methyl]-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001180116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-69-6 | |
Record name | 5-[[4-(Methoxycarbonyl)phenoxy]methyl]-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832737-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[[4-(Methoxycarbonyl)phenoxy]methyl]-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001180116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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